Cyclopentyl [3-(trifluoromethyl)phenyl]methanol
Overview
Description
Cyclopentyl [3-(trifluoromethyl)phenyl]methanol is a useful research compound. Its molecular formula is C13H15F3O and its molecular weight is 244.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalyst in Huisgen 1,3-Dipolar Cycloadditions
- A study by Ozcubukcu et al. (2009) discusses a ligand, similar in structure to Cyclopentyl [3-(trifluoromethyl)phenyl]methanol, used to form a stable complex with CuCl. This complex acts as an outstanding catalyst for Huisgen 1,3-dipolar cycloaddition reactions due to its low catalyst loadings and short reaction times at room temperature (Ozcubukcu et al., 2009).
Synthesis of Cyclopenta[b]indole Alkaloids
- Dong et al. (2014) explored the use of α-trifluoromethyl-(indol-3-yl)methanols, with a structure related to this compound, in a formal [3+2] cycloaddition. This process is crucial for constructing the five-membered carbocycle of 1-trifluoromethylated cyclopenta[b]indole alkaloids (Dong et al., 2014).
Synthesis of Neuroleptic Drug Models
- Caamaño et al. (1987) described the synthesis of trans-phenyl-[2-(1-piperidinylmethyl)cyclopentyl]methanone, which is structurally similar to this compound. This synthesis aids in the investigation of properties of neuroleptic drugs (Caamaño et al., 1987).
Thermodynamic Analysis in Chemical Industry
- Yao et al. (2015) conducted a thermodynamic analysis of the synthesis of cyclopentanol from cyclopentene, a process relevant to the derivatives of this compound. This study offers insights into the chemical industry's use of such compounds (Yao et al., 2015).
Chiral Chromatographic Method in Antitubercular Compounds
- Research by Shekar et al. (2014) on Cyclohex-3-enyl(5-phenyl-4H-1,2,4-triazol-3-yl)methanol, which shares a similar structural motif with this compound, developed a chiral chromatographic method. This method is vital for the analysis of stereoisomers in antitubercular compounds (Shekar et al., 2014).
Properties
IUPAC Name |
cyclopentyl-[3-(trifluoromethyl)phenyl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3O/c14-13(15,16)11-7-3-6-10(8-11)12(17)9-4-1-2-5-9/h3,6-9,12,17H,1-2,4-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGHXCWFUHKVAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CC(=CC=C2)C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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